![molecular formula C12H20O B14412815 1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane CAS No. 86110-13-6](/img/structure/B14412815.png)
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-propoxytricyclo[2210~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure This compound belongs to the class of tricycloheptanes, which are known for their rigid and compact molecular frameworks
準備方法
The synthesis of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the tricyclo[2.2.1.0~2,6~]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The resulting adduct is then subjected to further functionalization to introduce the ethyl and propoxy groups.
Reaction Conditions: The Diels-Alder reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity. Subsequent functionalization steps may involve the use of reagents such as alkyl halides and strong bases to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
化学反応の分析
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or propoxy groups, using reagents like sodium hydroxide or alkyl halides. These reactions can yield a variety of substituted derivatives.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In the fragrance and flavor industry, derivatives of this compound can be used to create new scents and flavors due to their unique chemical properties.
作用機序
The mechanism of action of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological or pharmacological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane can be compared with other similar compounds:
Similar Compounds: Compounds such as tricyclo[2.2.1.0~2,6~]heptane, 1,7,7-trimethyltricyclo[2.2.1.0~2,6~]heptane, and 1,3,3-trimethyltricyclo[2.2.1.0~2,6~]heptane share similar tricyclic structures but differ in their substituents.
Uniqueness: The presence of ethyl and propoxy groups in 1-ethyl-3-propoxytricyclo[2210~2,6~]heptane imparts unique chemical properties, making it distinct from its analogs
特性
CAS番号 |
86110-13-6 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
1-ethyl-3-propoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-3-5-13-11-8-6-9-10(11)12(9,4-2)7-8/h8-11H,3-7H2,1-2H3 |
InChIキー |
RRDDOXQOHQCHIN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1C2CC3C1C3(C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


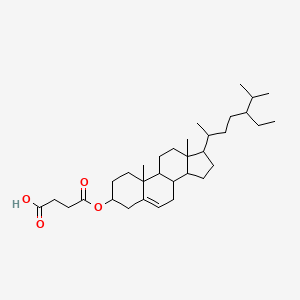
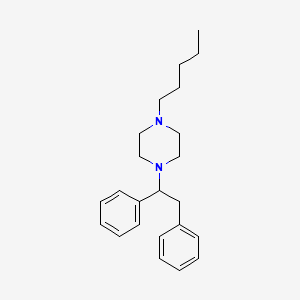
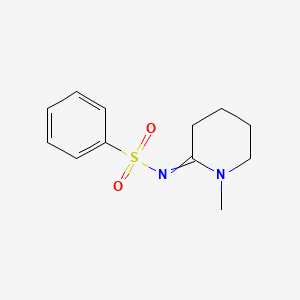

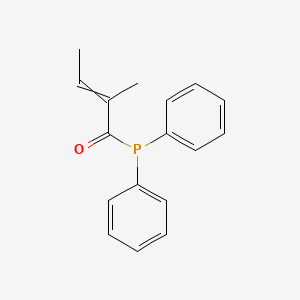
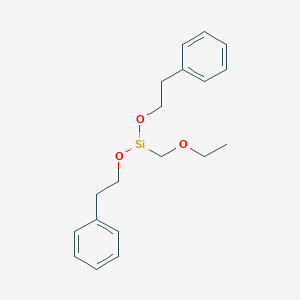
phosphanium chloride](/img/structure/B14412765.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
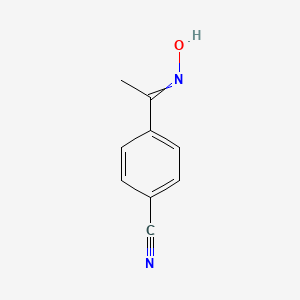
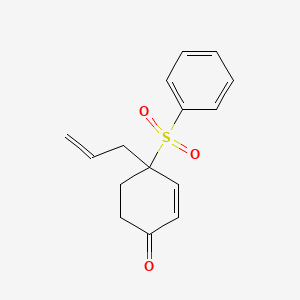
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
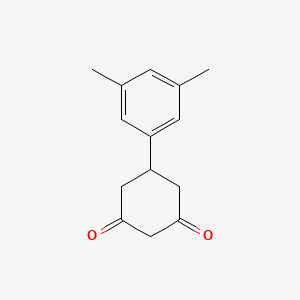
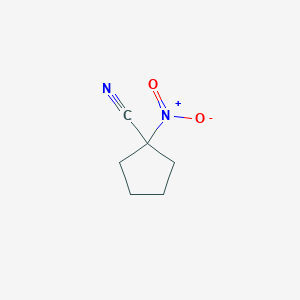
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
